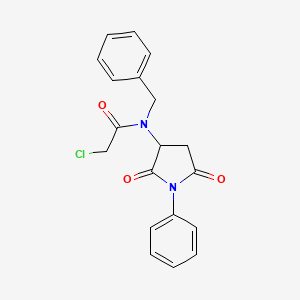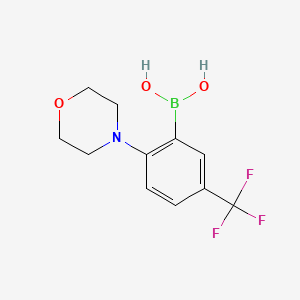
3-(金刚烷-1-基)-2-氨基丙酸盐酸盐
描述
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 . It is a white to off-white powder .
Synthesis Analysis
The synthesis of similar adamantane compounds has been reported in the literature. For instance, 1,3-Bis (3-R-adamantan-1-yl)acetones were synthesized from 2- (adamantan-1-yl)acetic acid using trifluoroacetic anhydride and trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride can be described by the InChI code: 1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride have not been found, similar adamantane compounds have been synthesized from 1-adamantyl nitrate in sulfuric acid media .Physical And Chemical Properties Analysis
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is a white to off-white powder with a molecular weight of 259.78 g/mol . It is stored at room temperature .科学研究应用
Organic Synthesis
Adamantane derivatives, such as 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride, are often used in organic synthesis due to their unique cage-like structure . They can act as versatile synthetic platforms for the preparation of functional compounds .
Development of Pharmaceuticals
Many adamantyl-containing compounds have practical applications in the pharmaceutical industry . They are used as substances of antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. The introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .
Drug Delivery Systems
The adamantyl group is widely used in the development and synthesis of new drug delivery systems . It can act as an anchor group in the lipid bilayer of liposomes, which are often used as models of biological membranes .
Surface Recognition Studies
Adamantyl-containing compounds are also used in studies related to surface recognition in living systems . The unique structure of adamantane allows it to interact in specific ways with other molecules, making it useful for studying these interactions .
Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Creation of New Materials
Adamantane derivatives are used in creating and utilizing new materials based on natural and synthetic nanodiamonds . These materials have potential applications in various scientific and practical purposes .
作用机制
Target of Action
The primary target of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle, including virus uncoating and assembly .
Mode of Action
3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride inhibits the replication of the Influenza A virus by interacting with the M2 protein . This interaction likely inhibits the uncoating of the virus, thereby preventing the virus from releasing its genetic material into the host cell and disrupting the viral replication cycle .
Biochemical Pathways
It is known that the compound interferes with the viral replication cycle, which involves several biochemical pathways, including those related to viral entry, uncoating, replication, assembly, and release .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the action of 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride is the inhibition of Influenza A virus replication . By preventing the uncoating of the virus, the compound disrupts the viral replication cycle, thereby reducing the number of infectious virus particles.
安全和危害
未来方向
属性
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPGPACVPPNYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)



![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)

![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)
![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

